molecular formula C9H9NO B1311380 7,8-Dihydroisoquinolin-5(6H)-one CAS No. 21917-86-2

7,8-Dihydroisoquinolin-5(6H)-one

Cat. No.: B1311380
CAS No.: 21917-86-2
M. Wt: 147.17 g/mol
InChI Key: AGSMKBYNAKIVTB-UHFFFAOYSA-N
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Description

7,8-Dihydroisoquinolin-5(6H)-one: is a heterocyclic organic compound that belongs to the isoquinoline family It is characterized by a fused ring structure consisting of a benzene ring and a nitrogen-containing six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydroisoquinolin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring system. The reaction conditions often include:

    Reagents: Aldehyde or ketone, amine, acid catalyst (e.g., hydrochloric acid or sulfuric acid)

    Solvents: Common solvents include ethanol, methanol, or acetic acid

    Temperature: The reaction is usually carried out at elevated temperatures, ranging from 50°C to 100°C

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient processes, such as continuous flow synthesis or the use of solid-supported catalysts to enhance reaction rates and yields. These methods aim to optimize the production process while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydroisoquinolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinolin-5-one derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinolin-5-one derivatives, while reduction can produce fully saturated isoquinoline analogs.

Scientific Research Applications

7,8-Dihydroisoquinolin-5(6H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7,8-Dihydroisoquinolin-5(6H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: A parent compound with a similar ring structure but lacking the dihydro and ketone functionalities.

    Tetrahydroisoquinoline: A fully saturated analog with different chemical properties.

    Quinoline: A related heterocyclic compound with a nitrogen atom in a different position.

Uniqueness

7,8-Dihydroisoquinolin-5(6H)-one is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

7,8-dihydro-6H-isoquinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-9-3-1-2-7-6-10-5-4-8(7)9/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSMKBYNAKIVTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CN=C2)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448696
Record name 7,8-Dihydroisoquinolin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21917-86-2
Record name 7,8-Dihydroisoquinolin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is a key advantage of the newly reported synthesis of 7,8-Dihydroisoquinolin-5(6H)-one?

A1: The research presented in "A Convenient Synthesis this compound" [] describes a novel two-step synthesis of this compound (3) starting from 5,6,7,8-tetrahydroisoquinoline (1). The key advantage of this method is its high yield compared to previous synthetic routes.

Q2: Are there other publications about this synthetic method?

A2: While the abstract of "A Convenient Synthesis of this compound" [] is unavailable to confirm its content, the similarity in title strongly suggests it may also describe this novel synthetic approach. Researchers should consult the full text of both papers for a comprehensive understanding.

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